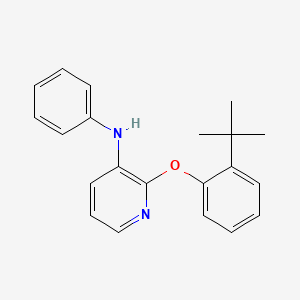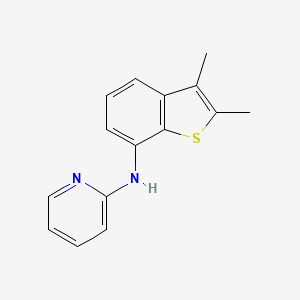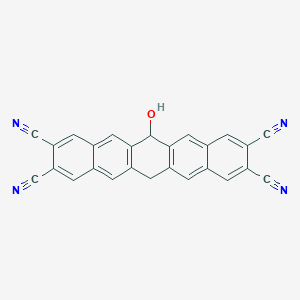
Molybdenum;nickel;sulfanylidenetungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum;nickel;sulfanylidenetungsten is a complex compound that incorporates the elements molybdenum, nickel, and tungsten, along with sulfur. This compound is part of a broader class of materials known for their unique properties and applications in various fields, including catalysis, electronics, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;nickel;sulfanylidenetungsten can be achieved through various methods, including co-precipitation, hydrothermal/solvothermal synthesis, and chemical vapor deposition. For instance, nickel molybdate nanorods can be synthesized using nickel benzoate and ammonium molybdate tetrahydrate as precursors . Similarly, tungsten disulfide nanosheets can be prepared using sodium tungstate and thiourea under hydrothermal conditions .
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical vapor deposition or hydrothermal synthesis, where precise control over temperature, pressure, and reactant concentrations is crucial to obtain the desired phase and morphology.
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum;nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum and tungsten compounds are known to participate in oxygen atom transfer reactions, cycling between different oxidation states during the catalytic process .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as hydrogen gas. The reactions typically occur under controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in the presence of hydrogen, molybdenum and tungsten oxides can be reduced to their respective metals .
Aplicaciones Científicas De Investigación
Molybdenum;nickel;sulfanylidenetungsten has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of molybdenum;nickel;sulfanylidenetungsten involves its role as a catalyst in redox reactions. The compound facilitates the transfer of oxygen atoms, cycling between different oxidation states of molybdenum and tungsten . This catalytic activity is crucial for its applications in chemical synthesis and environmental remediation.
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum disulfide (MoS2): Known for its use in lubrication and as a semiconductor.
Nickel molybdate (NiMoO4): Used as a photocatalyst and in hydro-treatment processes.
Tungsten disulfide (WS2): Similar to MoS2, used in lubrication and as a catalyst.
Uniqueness
Molybdenum;nickel;sulfanylidenetungsten is unique due to its combination of elements, which imparts a distinct set of properties. The presence of nickel enhances its catalytic efficiency, while the inclusion of tungsten provides high thermal stability .
Propiedades
Número CAS |
894107-37-0 |
|---|---|
Fórmula molecular |
MoNiSW |
Peso molecular |
370.55 g/mol |
Nombre IUPAC |
molybdenum;nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Mo.Ni.S.W |
Clave InChI |
YZVRMKZSTUSOJF-UHFFFAOYSA-N |
SMILES canónico |
S=[W].[Ni].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)



![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)


![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)

